molecular formula C12H15N5O B254153 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one

5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one

Número de catálogo B254153
Peso molecular: 245.28 g/mol
Clave InChI: ZAMQJWMQKYXECR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one is a compound that belongs to the class of triazine derivatives. It is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) and has been extensively studied for its potential applications in cancer therapy.

Mecanismo De Acción

The mechanism of action of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one involves the inhibition of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one. 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one are enzymes that play a crucial role in the regulation of the cell cycle. They are activated by cyclins and drive the progression of the cell cycle. The compound binds to the ATP-binding site of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one and prevents their activation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. In addition, the compound has been shown to enhance the efficacy of other anticancer drugs when used in combination.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one is its potency and selectivity for 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one. It has been shown to be effective at low concentrations and has minimal toxicity to normal cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for research on 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one. One area of research is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another area of research is the investigation of the compound's potential applications in other diseases, such as neurodegenerative disorders. Finally, there is a need for further studies to optimize the formulation and delivery of the compound for in vivo use.
Conclusion:
In conclusion, 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one is a promising compound with potential applications in cancer therapy. Its potent and selective inhibition of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one makes it a promising candidate for further development as an anticancer drug. However, further research is needed to optimize its formulation and delivery and to explore its potential applications in other diseases.

Métodos De Síntesis

The synthesis of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-(dimethylamino)aniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to obtain the final compound. The synthesis method has been well-established and has been reported in several literature sources.

Aplicaciones Científicas De Investigación

5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one, which are important regulators of the cell cycle. 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one are frequently overexpressed in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis. The compound has been tested in vitro and in vivo for its anticancer activity and has shown promising results.

Propiedades

Nombre del producto

5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one

Fórmula molecular

C12H15N5O

Peso molecular

245.28 g/mol

Nombre IUPAC

5-[4-(dimethylamino)anilino]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C12H15N5O/c1-8-11(14-12(18)16-15-8)13-9-4-6-10(7-5-9)17(2)3/h4-7H,1-3H3,(H2,13,14,16,18)

Clave InChI

ZAMQJWMQKYXECR-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NC2=CC=C(C=C2)N(C)C

SMILES canónico

CC1=NNC(=O)N=C1NC2=CC=C(C=C2)N(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.